

# In-Depth Technical Guide on the Safety and Toxicity of 2,3-Diethylpyrazine

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## Compound of Interest

Compound Name: 2,3-Diethylpyrazine

Cat. No.: B107213

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## Executive Summary

This technical guide provides a comprehensive overview of the available safety and toxicity data for **2,3-diethylpyrazine** (CAS No. 15707-24-1), a significant component in the flavor and fragrance industry. The safety of **2,3-diethylpyrazine** is primarily established through its Generally Recognized as Safe (GRAS) status, supported by evaluations from the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA). Due to a lack of extensive direct toxicological studies on **2,3-diethylpyrazine**, its safety assessment heavily relies on data from structurally related compounds (read-across approach) and the Threshold of Toxicological Concern (TTC). This guide synthesizes the available quantitative data, details relevant experimental methodologies, and presents key informational pathways through structured diagrams to support informed risk assessment and research applications.

## Chemical and Physical Properties

**2,3-Diethylpyrazine** is a heterocyclic aromatic compound belonging to the pyrazine class. It is characterized by a nutty and roasted aroma, contributing to the flavor profile of various food products.

Property	Value	Reference
Chemical Name	2,3-Diethylpyrazine	-
CAS Number	15707-24-1	-
Molecular Formula	C <sub>8</sub> H <sub>12</sub> N <sub>2</sub>	-
Molecular Weight	136.19 g/mol	-
Appearance	Colorless to slightly yellow liquid	[1]
Boiling Point	180-182 °C	-
Flash Point	71 °C (159 °F)	-
Solubility	Soluble in water, oils, and organic solvents	[1]

## Regulatory Status and Exposure

**2,3-Diethylpyrazine** is recognized as a safe flavoring substance by major international regulatory and scientific bodies.

- FEMA GRAS: It is listed as FEMA No. 3136 and is considered Generally Recognized as Safe for its intended use as a flavoring agent. The FEMA Expert Panel's safety evaluation of pyrazine derivatives was published in 2002 in Food and Chemical Toxicology.
- JECFA: The Joint FAO/WHO Expert Committee on Food Additives evaluated **2,3-diethylpyrazine** in 2001 and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1][2]
- Food Safety Commission of Japan (FSCJ): The FSCJ assessed **2,3-diethylpyrazine** and concluded that it poses no safety concern when used for flavoring purposes, noting its classification into Structural Class II.

The estimated daily intake of **2,3-diethylpyrazine** from its use as a flavoring agent is low and falls below the threshold of toxicological concern for its structural class.

## Toxicological Data

The toxicological profile of **2,3-diethylpyrazine** is largely informed by data from structurally similar pyrazine derivatives.

### Acute Toxicity

No specific oral LD<sub>50</sub> value for **2,3-diethylpyrazine** is publicly available. Safety Data Sheets (SDS) indicate that it is "Harmful if swallowed" and can cause irritation to the skin, eyes, and respiratory system. The acute toxicity is often assessed using data from analogous compounds.

Table 1: Acute Oral Toxicity Data for a Read-Across Compound

Substance	Species	Route	LD <sub>50</sub>	Reference
2-Ethyl-3,(5 or 6)-dimethylpyrazine	Rat	Oral	460 mg/kg bw	<a href="#">[1]</a> <a href="#">[2]</a>

### Repeated-Dose Toxicity

There are no dedicated repeated-dose toxicity studies available for **2,3-diethylpyrazine**. The Research Institute for Fragrance Materials (RIFM) has assessed its safety using the Threshold of Toxicological Concern (TTC) approach. As a Cramer Class II substance, the systemic exposure to **2,3-diethylpyrazine** from its use in fragrances is below the established TTC, indicating a low risk. For context, 90-day oral toxicity studies on a related pyrazine are summarized below.

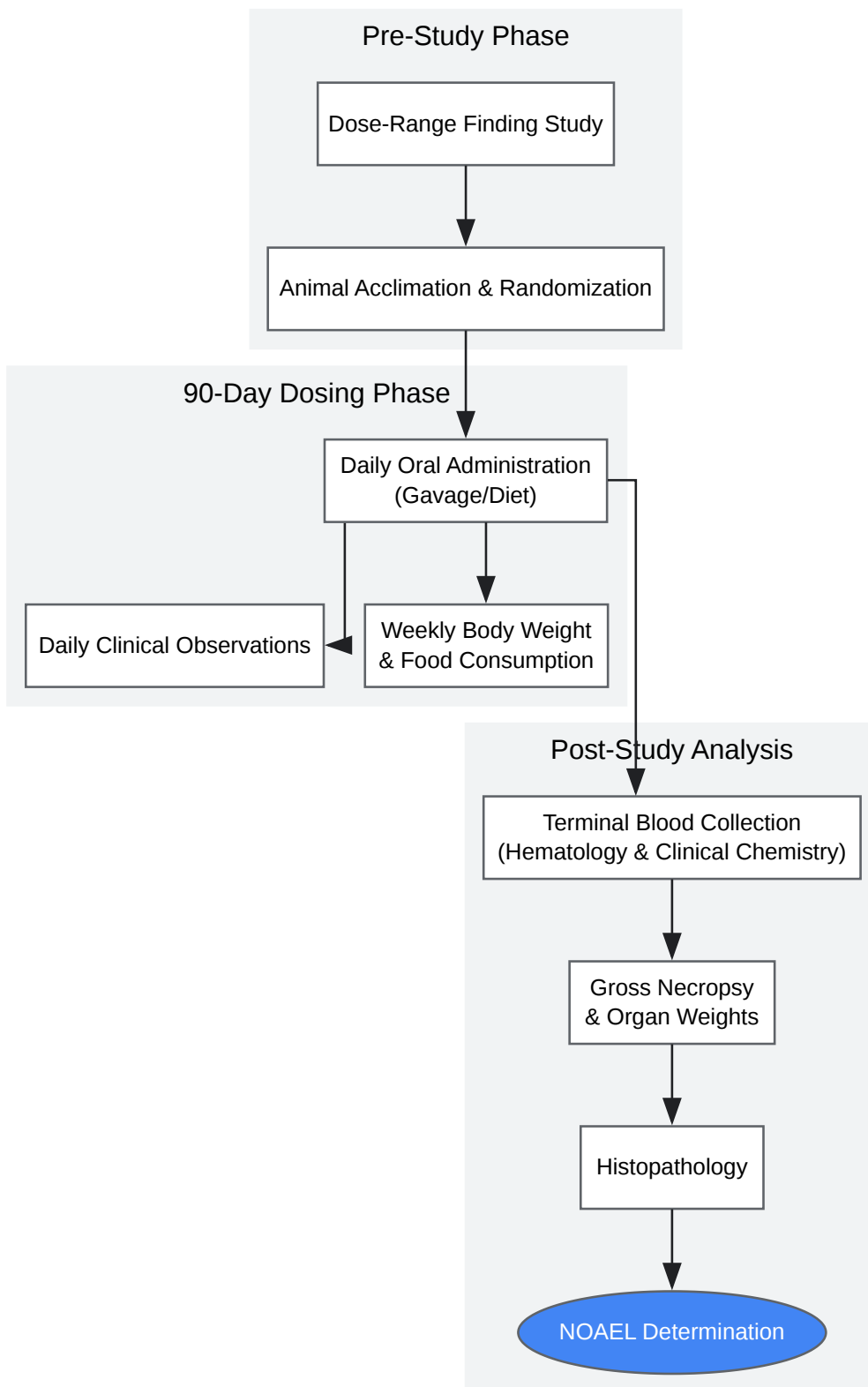
Table 2: 90-Day Oral Toxicity Data for a Read-Across Compound

Substance	Species	NOAEL	Study Details	Reference
2-Ethyl-3,(5 or 6)-dimethylpyrazine	Rat	12.5 mg/kg bw/day (both sexes)	90-day feeding study.	<a href="#">[1]</a> <a href="#">[2]</a>
2-Ethyl-3,(5 or 6)-dimethylpyrazine	Rat	17 mg/kg bw/day (males), 18 mg/kg bw/day (females)	90-day feeding study.	<a href="#">[1]</a> <a href="#">[2]</a>

A 90-day oral toxicity study is designed to characterize the potential adverse effects of a substance following prolonged and repeated exposure. The general protocol, according to OECD Test Guideline 408, involves the daily administration of the test substance to groups of rodents (typically rats) for 90 days.

- **Test Animals:** Healthy young adult rodents (e.g., Sprague-Dawley or Wistar rats) are used. Animals are randomized into control and treatment groups (typically at least 10 males and 10 females per group).
- **Dose Levels:** At least three dose levels and a concurrent control group are used. Doses are selected based on previous acute toxicity data or a dose-range-finding study. The highest dose is expected to produce some toxicity but not mortality.
- **Administration:** The test substance is typically administered orally via gavage or in the diet/drinking water, once daily, seven days a week, for 90 days.
- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
- **Clinical Pathology:** At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are also collected for urinalysis.
- **Pathology:** All animals are subjected to a full necropsy. The weights of major organs are recorded. Tissues from all organs are preserved for histopathological examination.

- Endpoint Analysis: The No-Observed-Adverse-Effect Level (NOAEL), the highest dose at which no treatment-related adverse findings are observed, is determined.



[Click to download full resolution via product page](#)*General workflow for a 90-day oral toxicity study.*

## Genotoxicity

Direct genotoxicity data for **2,3-diethylpyrazine** is not available. The RIFM Expert Panel concluded that **2,3-diethylpyrazine** is not expected to be genotoxic based on a read-across approach with 2,3,5-trimethylpyrazine (CAS No. 14667-55-1), which has been tested in a battery of genotoxicity assays.

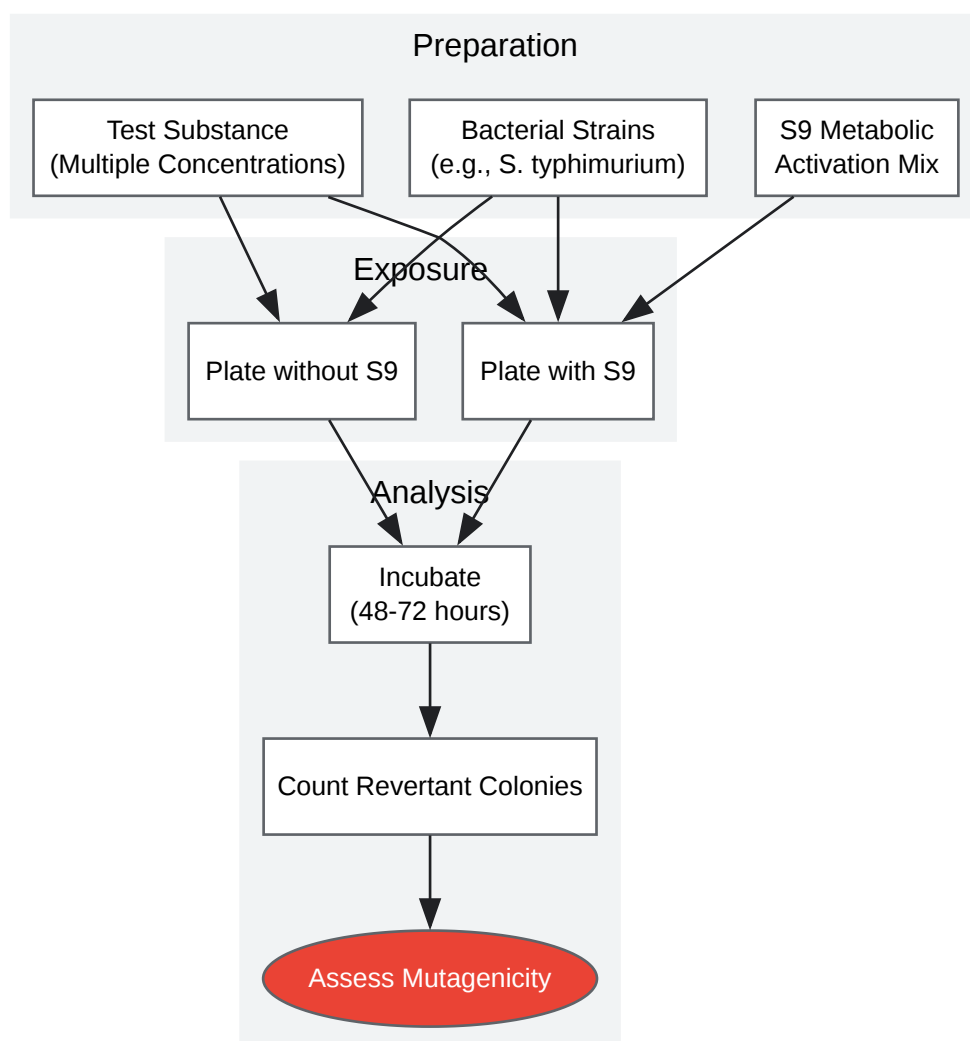
Table 3: Genotoxicity Data for the Read-Across Compound 2,3,5-Trimethylpyrazine

Assay Type	Test System	Metabolic Activation	Result	Guideline
Bacterial Reverse Mutation (Ames Test)	S. typhimurium strains TA98, TA100, TA1535, TA1537 & E. coli WP2uvrA	With and without S9	Negative	OECD 471
In Vitro Micronucleus Test	Human peripheral blood lymphocytes	With and without S9	Negative	OECD 487

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-dependent strains of *Salmonella typhimurium* and/or tryptophan-dependent strains of *Escherichia coli*.

- **Tester Strains:** A set of bacterial strains with different known mutations is used to detect various types of mutagens (e.g., frameshift, base-pair substitution).
- **Metabolic Activation:** The test is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver homogenate) to mimic mammalian metabolism.

- Procedure: The test chemical, at several concentrations, is combined with the bacterial tester strain and, in parallel experiments, with the S9 mix. This mixture is then plated on a minimal agar medium lacking the essential amino acid (histidine or tryptophan).
- Scoring: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form visible colonies. The number of revertant colonies is counted.
- Evaluation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies that is significantly above the background (spontaneous) mutation rate observed in the negative controls.



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*Workflow for the Ames Test (OECD 471).*

## Carcinogenicity

No long-term carcinogenicity studies on **2,3-diethylpyrazine** or its close structural analogs were identified in the public domain. The absence of genotoxic potential, based on read-across data, suggests a low concern for carcinogenicity.

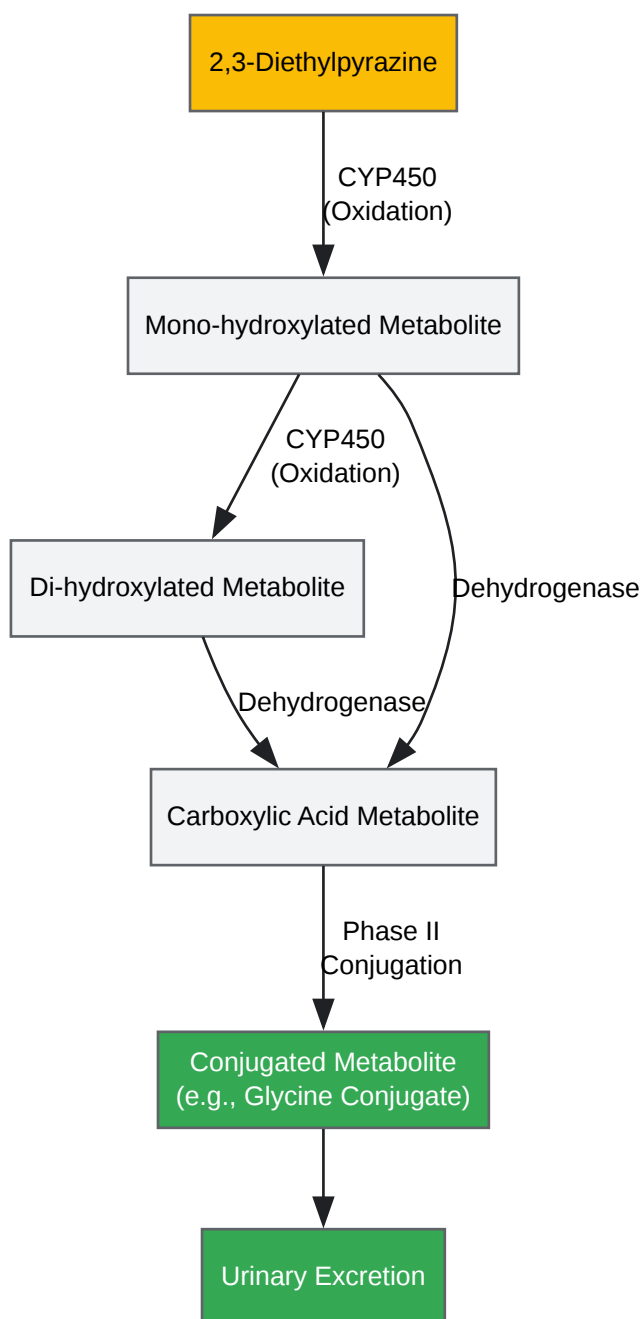
## Metabolism

The metabolism of **2,3-diethylpyrazine** is predicted based on the known metabolic pathways of other alkylpyrazines. The primary route of metabolism involves the oxidation of the ethyl side-chains.

- Phase I Metabolism: The ethyl groups are likely oxidized via cytochrome P450 enzymes to form primary alcohols, which are subsequently oxidized to carboxylic acids.
- Phase II Metabolism: The resulting carboxylic acid metabolites can be conjugated, for example with glycine, before excretion.
- Excretion: The polar metabolites are primarily excreted in the urine.

Studies on similar alkylpyrazines in rats have shown that side-chain oxidation is the main metabolic pathway.<sup>[1][2]</sup>





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*Predicted metabolic pathway of **2,3-diethylpyrazine**.*

## Conclusion

The safety of **2,3-diethylpyrazine** for its use as a flavoring agent is well-established through its GRAS status and positive evaluations by international bodies like JECFA. The toxicological assessment relies heavily on the principles of read-across from structurally related pyrazines

and the Threshold of Toxicological Concern. The available data indicates a lack of genotoxic potential and a low level of concern for systemic toxicity at current exposure levels. While direct, comprehensive toxicological data on **2,3-diethylpyrazine** is limited, the collective evidence supports its continued safe use in food and fragrance applications. Further research, including specific repeated-dose toxicity studies on **2,3-diethylpyrazine**, would serve to strengthen the existing safety assessment.

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## References

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- 2. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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